molecular formula C19H23BrN4O2S B2498834 N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921874-98-8

N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2498834
CAS No.: 921874-98-8
M. Wt: 451.38
InChI Key: GXCOCIKOPHUEJO-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a cyclohexylcarbamoyl group and an acetamide-linked 4-bromo-3-methylphenyl moiety.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2S/c1-12-9-14(7-8-16(12)20)21-17(25)10-15-11-27-19(23-15)24-18(26)22-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCOCIKOPHUEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps. One common approach starts with the bromination of 3-methylaniline to obtain 4-bromo-3-methylaniline . This intermediate is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Molecular Features

The table below summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Phenyl Substituent Heterocycle Functional Groups Key References
Target Compound C₁₉H₂₀BrN₄O₂S 4-bromo-3-methyl 1,3-thiazole Cyclohexylcarbamoyl, acetamide
Mirabegron (β₃-adrenergic agonist) C₂₁H₂₄N₄O₂S 4-(2-phenylethylamino) 1,3-thiazole Amino-thiazole, hydroxy-phenylethyl
N-[4-(trifluoromethyl)phenyl] analog C₁₉H₂₁F₃N₄O₂S 4-trifluoromethyl 1,3-thiazole Cyclohexylcarbamoyl, acetamide
N-(4-bromo-2-methylphenyl)-triazole derivative C₁₈H₁₆BrClN₄OS 4-bromo-2-methyl 1,2,4-triazole Sulfanyl, chloro-phenyl
N-(4-bromophenyl)acetamide derivatives Variable 4-bromo Variable Acetamide, sulfanyl, or triazole

Key Structural Differences and Implications

Thiazole vs. Triazole Heterocycles
  • The target compound’s 1,3-thiazole core is shared with Mirabegron, a β₃-adrenergic agonist, where the thiazole ring contributes to receptor binding and metabolic stability . In contrast, triazole-containing analogs (e.g., ) exhibit altered hydrogen-bonding capacity and bioavailability due to the nitrogen-rich triazole ring .
Substituent Effects on Pharmacokinetics
  • Bromo vs. Trifluoromethyl Groups : The bromo substituent in the target compound enhances lipophilicity and may increase membrane permeability compared to the electron-withdrawing trifluoromethyl group in its analog (). This difference could influence metabolic stability and target affinity .
  • Cyclohexylcarbamoyl Group : This moiety in the target compound and its trifluoromethyl analog () likely improves resistance to enzymatic degradation compared to Mirabegron’s polar hydroxy-phenylethyl group, which may enhance solubility but reduce half-life .
Acetamide Linker Variations
  • The acetamide group in the target compound is conserved across analogs but varies in connectivity. For example, N-(4-bromophenyl) derivatives () show bond-length deviations (C–C: 1.501 Å vs.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its complex structure, combines various functional groups that may contribute to its biological efficacy.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18BrN3OS\text{C}_{15}\text{H}_{18}\text{BrN}_{3}\text{OS}

Key Properties:

  • Molecular Weight: 360.29 g/mol
  • CAS Number: 1492563-87-7
  • Chemical Formula: C15H18BrN3OS

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring and the acetamide moiety are known to facilitate interactions with enzymes and receptors, potentially leading to inhibition or modulation of various biochemical pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity:
    • Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to target specific signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties:
    • Some derivatives demonstrate significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anti-inflammatory Effects:
    • Compounds containing thiazole rings have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of thiazole-based compounds demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis (Pendergrass et al., 2024) .

Case Study 2: Antimicrobial Efficacy

Research on benzamide derivatives highlighted that compounds similar to this compound exhibited potent activity against Gram-positive bacteria. The study found that these compounds disrupted bacterial cell wall synthesis (Sivaramkumar et al., 2010) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15Pendergrass et al., 2024
Compound BAntimicrobial12Sivaramkumar et al., 2010
Compound CAnti-inflammatory20Choi et al., 1996

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